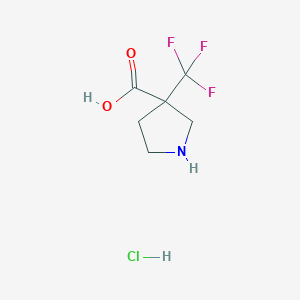
4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride
Übersicht
Beschreibung
4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride, also known as 4-MTFMA, is an organic compound with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. 4-MTFMA is also used as a reagent in various laboratory experiments and is known for its ability to react with a wide range of substrates.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Rats
Kanamori et al. (2002) studied the in vivo metabolism of psychoactive phenethylamines in rats, revealing insights into the metabolic pathways for substances structurally related to 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride. This research contributes to the understanding of how such compounds are processed in biological systems (Kanamori et al., 2002).
Photochemical Behavior in Solvents
Yang et al. (2004) investigated the photochemical behavior of trans-4-(N-arylamino)stilbene in various solvents, providing insights into the photochemical properties of compounds with substituents similar to 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride. This research offers a perspective on how different substituents can impact photochemical reactions, which is relevant for the understanding of the behavior of 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride in various environments (Yang et al., 2004).
Radioligand for PET Imaging
Matarrese et al. (1997) synthesized a compound for potential use as a radioligand in positron emission tomography (PET) imaging. This study indicates the potential application of structurally similar compounds to 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride in medical imaging, particularly in the study of serotonin uptake sites in the brain (Matarrese et al., 1997).
Synthesis from Vanillin
Li Yong-xin (2012) described the synthesis of 4-Hydroxy-3-methoxy benzylamine hydrochloride from vanillin. This work is relevant for understanding the chemical synthesis routes that could potentially be applied to the production of 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride (Li Yong-xin, 2012).
Synthesis of Related Compounds
Other studies, such as those by Melnicky et al. (1995) and Mallikarjunaswamy et al. (2017), explore the synthesis of chemically related compounds, offering further insights into the chemical properties and potential applications of 4-Methoxy-2-(trifluoromethyl)phenylamine hydrochloride in various scientific fields (Melnicky et al., 1995), (Mallikarjunaswamy et al., 2017).
Eigenschaften
IUPAC Name |
4-methoxy-2-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-13-5-2-3-7(12)6(4-5)8(9,10)11;/h2-4H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORFTHQHDDZQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(trifluoromethyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride](/img/structure/B1420941.png)
![N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine](/img/structure/B1420942.png)



![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride](/img/structure/B1420949.png)
![4-({[1-(Ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoic acid](/img/structure/B1420952.png)





![2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B1420963.png)